molecular formula C10H13N3 B8776543 1-Methyl-3-(methylaminomethyl)-pyrrolo[2,3-b]pyridine

1-Methyl-3-(methylaminomethyl)-pyrrolo[2,3-b]pyridine

Cat. No. B8776543
M. Wt: 175.23 g/mol
InChI Key: AWWRUNWWJMMIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790716B2

Procedure details

According to the procedure of Preparation 40 (c), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.4 g, 2.5 mmole) for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound (0.2 g, 45%) was prepared as a yellow oil: MS (ES) m/e 176 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1C2C(=CC=CC=2)C=C1CNC.[CH3:14][N:15]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:18]2[C:17]([CH:24]=O)=[CH:16]1.CN1C2C(=CC=CC=2)C(C)=C1C=O>>[CH3:14][N:15]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:18]2[C:17]([CH2:24][NH:2][CH3:1])=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)CNC
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
CN1C=C(C=2C1=NC=CC2)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C2=CC=CC=C12)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=2C1=NC=CC2)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.